Trioctyl benzene-1,2,4-tricarboxylate

Description

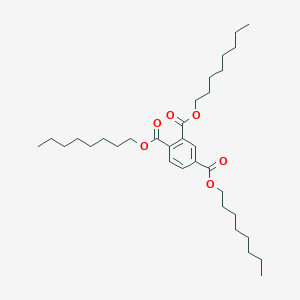

Structure

2D Structure

Properties

IUPAC Name |

trioctyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXDCMUUZNIWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047533 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89-04-3 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPJ04URH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of Trioctyl Benzene 1,2,4 Tricarboxylate

Advanced Esterification Techniques for Trioctyl benzene-1,2,4-tricarboxylate Synthesis

The industrial production of this compound is predominantly achieved via direct esterification. This process involves reacting trimellitic anhydride (B1165640) or trimellitic acid with an excess of octanol in the presence of a catalyst at elevated temperatures, typically ranging from 160-220 °C. google.comgoogle.com A key feature of this synthesis is the continuous removal of water, a byproduct of the reaction, which is essential to drive the chemical equilibrium towards the formation of the triester product. google.comgoogle.com This is often accomplished by using the excess octanol as an azeotropic agent to carry the water out of the reaction system. google.com

The esterification of trimellitic anhydride with an alcohol like 2-ethylhexanol is understood to proceed in a stepwise manner.

Ring-Opening Alcoholysis : The first step is a rapid, non-catalytic alcoholysis where one molecule of octanol attacks the anhydride ring. This reaction opens the ring to form a monoester, specifically a mono-octyl trimellitate, which contains two remaining carboxylic acid groups. nih.govpan.pl This initial stage proceeds quickly to near completion. pan.pl

Traditional Acid Catalysts : Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used due to their effectiveness. alchemist-plasticizer.comgst-chem.com However, their use necessitates a neutralization step after the reaction, which can generate salt byproducts, and they can sometimes lead to darker-colored products. alchemist-plasticizer.com

Organometallic Catalysts : Titanate esters, such as tetrabutyl titanate, are effective catalysts for this esterification. google.comgoogle.com A key challenge with these catalysts is their susceptibility to hydrolysis; they can be deactivated by the water produced during the reaction. To mitigate this, some processes involve adding the titanate catalyst in stages. google.com

Solid Acid Catalysts : Heterogeneous solid oxide catalysts represent a more modern approach. Materials such as tin(II) oxide (SnO), zirconium dioxide (ZrO₂), and titanium dioxide (TiO₂) have been successfully used. google.comgoogle.com These catalysts offer the advantages of easy separation from the product mixture via filtration, which simplifies purification and can lead to products with improved color and high volume resistivity. google.com

Table 1: Comparison of Catalytic Systems in this compound Synthesis

| Catalyst Type | Examples | Process Conditions | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid, p-toluenesulfonic acid | Liquid phase, requires post-reaction neutralization. alchemist-plasticizer.com | High activity, readily available. | Difficult to separate, requires neutralization leading to waste, can cause product discoloration. alchemist-plasticizer.comgoogle.com |

| Organometallic | Tetrabutyl titanate | Staged addition may be required to avoid deactivation by water. google.com | High efficiency. | Sensitive to water, can be costly. google.com |

| Heterogeneous Solid Oxide | SnO, ZrO₂, TiO₂ | Solid catalyst suspended in liquid reactants; reaction temperatures 160-220 °C. google.comgoogle.com | Easily separated by filtration, reusable, results in high-purity, light-colored product. google.com | May have lower activity compared to homogeneous catalysts. |

To enhance the yield, purity, and efficiency of this compound production, several process optimization strategies have been developed.

Raw Material Quality Control : The purity of the trimellitic anhydride reactant is crucial. Using an anhydride with low initial color (e.g., ≤100 on the platinum-cobalt scale) helps in producing a final product that meets stringent color specifications without requiring extensive purification. google.comgoogle.com

Inert Atmosphere : Conducting the esterification reaction under a nitrogen atmosphere is a common practice. This prevents oxidative side reactions at high temperatures, which helps to maintain a light color in the final product. google.comgoogle.com

Post-Reaction Purification : After the esterification is complete (typically when the acid number drops below a target value like 0.05 mgKOH/g), the crude product undergoes purification. google.comgoogle.com This involves filtering out the catalyst (especially for solid catalysts), followed by the removal of excess unreacted octanol and other volatile substances under vacuum. google.comgoogle.com While traditional methods often required neutralization and activated carbon treatment for decolorization, optimized processes using high-quality raw materials and catalysts aim to minimize or eliminate these steps to avoid the introduction of impurities. google.comgoogle.com

Table 2: Key Process Parameters for Catalytic Synthesis of this compound

| Parameter | Range/Value | Purpose | Reference |

| Reaction Temperature | 160 - 220 °C | To achieve a suitable reaction rate. | google.comgoogle.com |

| Reaction Time | 3 - 8 hours | To drive the reaction to completion. | google.comgoogle.com |

| Molar Ratio (Anhydride:Octanol) | 1 : 3.4 - 1 : 4.5 | To provide an excess of alcohol to act as a reactant and an azeotropic agent. | google.comgoogle.com |

| Catalyst Loading | 0.05 - 0.2% of total raw material mass | To effectively catalyze the reaction without excessive cost or contamination. | google.comgoogle.com |

| Final Acid Value | < 0.15 mgKOH/g | To indicate a high conversion rate and completion of the esterification. | google.comgoogle.com |

| Vacuum for De-alcoholysis | 0.05 - 0.1 MPa | To efficiently remove unreacted excess octanol after the reaction. | google.comgoogle.com |

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to ester synthesis. mdpi.comnih.gov Key approaches include the use of sustainable catalysts and the development of solvent-free reaction conditions. smolecule.comresearchgate.net

Microwave irradiation is recognized as a green chemistry technique that can accelerate reaction rates and improve yields in organic synthesis. mdpi.comnih.gov However, based on available research, specific investigations into the microwave-assisted synthesis of this compound are not widely documented. The application of this technology remains a potential area for future research to develop more energy-efficient production methods.

A significant focus of green chemistry in esterification is the development of sustainable and reusable catalysts. rsc.org In the context of this compound production, the move from traditional homogeneous mineral acids to solid, heterogeneous catalysts is a key sustainable development.

Solid oxide catalysts such as ZrO₂, SnO, and TiO₂ are examples of more sustainable options. google.comgoogle.com Their primary advantages align with green chemistry principles:

Waste Reduction : As heterogeneous catalysts, they are easily separated from the reaction mixture by simple filtration, eliminating the need for a neutralization step and the subsequent formation of salt waste streams. google.com

Furthermore, research into creating the precursors from sustainable sources, such as the synthesis of trimellitic anhydride from malic acid, represents another avenue for greening the entire production lifecycle. researchgate.net

Chemical Reactivity and Transformation Mechanisms of this compound

Hydrolysis Pathways and Kinetics

As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds. This reaction can be catalyzed by either acids or bases. The hydrolysis pathway involves the nucleophilic attack of water on the carbonyl carbon of the ester groups, leading to the breaking of the ester linkage and the formation of the parent carboxylic acid and alcohol. For this compound, complete hydrolysis would yield trimellitic acid and three molecules of octanol (or 2-ethylhexanol). smolecule.com

The kinetics of hydrolysis for this compound appear to be slow under neutral conditions, which is consistent with its high molecular weight and low water solubility. gpcchem.com However, the rate can be accelerated under acidic or basic conditions. Research findings on the precise rate of hydrolysis have been conflicting. One study noted no observable hydrolysis at a neutral pH over four days, even at 100°C. oecd.org In contrast, another study estimated half-lives for the compound at 25°C at different pH levels, suggesting that hydrolysis does occur, particularly under slightly alkaline conditions. oecd.org

| pH | Estimated Half-Life (Days) |

|---|---|

| 7 | 17.5 |

| 9 | 11.9 |

This discrepancy indicates that the hydrolytic stability may be highly dependent on specific experimental conditions. In biological systems, one study using rat intestinal homogenates found no evidence of hydrolysis, suggesting a high degree of stability against enzymatic breakdown in that environment. nih.gov

Transesterification Reactions and Product Diversity

The reaction mechanism involves the nucleophilic attack of an alcohol molecule on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses, releasing the original alcohol and forming a new ester.

This pathway allows for significant product diversity. By reacting this compound with different alcohols (e.g., methanol, ethanol, propanol, or longer-chain alcohols), a wide variety of new trimellitate esters can be synthesized. For example, reaction with methanol could potentially yield trimethyl trimellitate, along with mixed esters containing both octyl and methyl groups. The product distribution would depend on the stoichiometry of the reactants, the catalyst used, and the reaction conditions, which can be manipulated to favor the formation of a specific product. This reaction is fundamental in modifying the properties of the plasticizer or in synthesizing novel esters from a trimellitate precursor. mdpi.com

Oxidative Degradation Mechanisms

This compound exhibits high thermal stability, making it suitable for high-temperature applications. gst-chem.comleba.com.tr However, like other organic esters, it can be degraded by strong oxidizing agents. aglayne.com Oxidative degradation typically involves the attack of an oxidizing species on the molecule.

The potential sites for oxidative attack are the alkyl (octyl) chains and the aromatic ring. The tertiary hydrogen atoms on the branched 2-ethylhexyl chain are particularly susceptible to radical abstraction, which can initiate a chain reaction of oxidation. This process, often accelerated by heat or UV radiation, can lead to the formation of hydroperoxides. These intermediates can then decompose to form a variety of degradation products, including smaller carboxylic acids and alcohols, through the cleavage of C-C and C-O bonds. smolecule.com Ultimately, complete oxidation would result in the formation of carbon oxides and water. The compound's inherent structure provides good resistance to thermo-oxidative degradation under normal processing and use conditions. aglayne.comresearchgate.net

Advanced Research Applications of Trioctyl Benzene 1,2,4 Tricarboxylate

Polymer Science and Engineering Applications

TOTM is a significant compound in the field of polymer science, primarily utilized for its ability to modify and enhance polymer properties for demanding applications.

TOTM's principal application in polymer science is as a high-performance plasticizer, an additive used to increase the flexibility and durability of materials. smolecule.comnih.gov It is especially crucial in polyvinyl chloride (PVC) formulations intended for applications that require high-temperature resistance. oecd.org Its high molecular weight and thermal stability make it a preferred choice for products such as heat-resistant electrical wire and cable insulation, automotive interior components like instrument panels, and specialized hoses and tubes. oecd.org The compound's performance characteristics position it as a key ingredient for enhancing the service life and functional range of flexible vinyl products. oecd.org

The plasticizing effect of Trioctyl benzene-1,2,4-tricarboxylate in PVC and other polymer systems is explained by established theories of polymer science, including the lubricity, gel, and free volume theories. researchgate.net In its rigid state, PVC polymer chains are tightly packed, and strong intermolecular forces, particularly dipole-dipole interactions from polar chlorine atoms, restrict their movement. researchgate.net

The mechanism of plasticization involves the incorporation of TOTM molecules between these polymer chains. The bulky, non-polar alkyl chains of the TOTM molecules effectively shield the polar sites on the PVC chains from each other. This reduces the intermolecular forces that hold the polymer chains together, creating additional free volume and acting as a lubricant between the chains. researchgate.net This increased separation and lubrication allow the polymer chains to move more freely past one another, resulting in a more flexible, less brittle, and more durable material.

TOTM is often evaluated in comparison to other plasticizers, including traditional phthalates and newer phthalate (B1215562) alternatives, due to a growing demand for materials with specific performance and environmental profiles. researchgate.netnih.gov

Research highlights key differences in performance based on molecular structure. For instance, TOTM's thermal stability is superior to that of some common phthalates like Di(2-ethylhexyl) terephthalate (B1205515) (DEHT). Its unique structure, featuring three long alkyl chains, provides a lower toxicity profile compared to certain phthalates such as di(2-ethylhexyl) phthalate (DEHP). smolecule.com While alternative plasticizers like di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) are also used to replace phthalates, studies comparing their effects on biological systems have noted different impacts, with one study indicating that diisononyl phthalate (DINP) may be more effective in regulating lipid metabolism than DINCH. bohrium.com These comparative analyses are crucial for tailoring polymer formulations to specific applications, balancing properties like flexibility, thermal resistance, and migration resistance. bohrium.com

Table 1: Comparative Properties of TOTM and Other Plasticizers

| Property | This compound (TOTM) | Di(2-ethylhexyl) phthalate (DEHP) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) |

| Primary Use | High-temperature PVC applications, medical devices. uml.edu | General-purpose PVC plasticizer. researchgate.net | Phthalate replacement in sensitive applications. bohrium.com |

| Molecular Weight | 546.78 g/mol . | 390.56 g/mol | ~424.7 g/mol |

| Thermal Stability | High, stable up to 105°C. | Lower than TOTM. | Good thermal stability. |

| Key Advantage | Low volatility, high permanence, heat resistance. smolecule.comoecd.org | Widely available, cost-effective. | Low migration potential, favorable toxicological profile. bohrium.com |

The long-term performance and durability of polymeric materials plasticized with TOTM are critical for their application in high-value goods. Studies focusing on durability often involve heat-aging tests, which measure the weight loss of a plasticized material over time at elevated temperatures. These tests demonstrate that TOTM is significantly less volatile than many other plasticizers. oecd.org

This low volatility is a direct result of its higher molecular weight, which ensures it remains within the polymer matrix even under thermal stress. oecd.orgmolbase.com This characteristic is essential for applications like automotive interiors and electrical cabling, which experience significant temperature fluctuations. The structural stability of TOTM allows it to provide consistent, long-lasting performance without compromising the integrity of the polymer.

Table 2: Heat Aging Test Data for PVC Plasticized with TOTM

| Test Condition | Duration | Weight Loss (%) |

| 136°C | 7 days | 1.1 |

| 150°C | 3 days | 2.0 |

| 150°C | 7 days | 4.2 |

| Source: Adapted from OECD SIDS report on Tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate. oecd.org |

A key performance metric for a high-performance plasticizer is its ability to resist extraction when the polymer comes into contact with liquids. TOTM exhibits excellent resistance to extraction by water and other solvents. oecd.org This property is largely due to its chemical structure. The long alkyl chains increase its molecular weight and make it highly hydrophobic (water-repelling).

Official tests have measured its water solubility to be extremely low, at approximately 0.13 mg/L at 25°C. oecd.org This poor solubility in water means it is very difficult to leach from the polymer matrix during washing or exposure to aqueous environments. oecd.org Similarly, its high molecular weight contributes to strong resistance against extraction by oils and other non-polar solvents, ensuring the plasticizer's permanence and the long-term stability of the polymer's flexibility.

Beyond its role as a primary plasticizer in flexible PVC, this compound is integrated into more complex, advanced polymeric composites. Its properties are leveraged in materials where performance under harsh conditions is non-negotiable. For example, in the manufacturing of high-performance coatings and adhesives, TOTM's low volatility and high thermal stability ensure the longevity and reliability of the bond or coating. smolecule.com

Its use in wire and cable insulation for high-temperature applications is another example of its role in a composite material, where the plasticized PVC jacket must maintain its flexibility and insulating properties while adhering to other components of the cable assembly. oecd.org Furthermore, research into metal-organic frameworks has demonstrated that benzene-1,2,4-tricarboxylate ligands can be used to construct three-dimensional coordination polymers, indicating potential applications in creating novel materials with diverse topologies and chemical properties. researchgate.net

Role as a High-Performance Plasticizer in Polymer Matrices

Biomedical Research and Biomaterials Development

The unique physicochemical properties of this compound, particularly its biocompatibility and hydrophobicity, make it a compelling candidate for a range of biomedical and biomaterial applications. researchgate.net Research is actively exploring its role in creating more effective and safer medical products, from drug delivery systems to implantable devices.

Drug Delivery Systems: Mechanistic Investigations and Nanoparticle Formulations

Recent studies have highlighted the potential of TOTM in biomedical applications, particularly as a carrier for hydrophobic drugs. Its inherent properties are being leveraged to address challenges in drug solubility, bioavailability, and controlled administration.

The hydrophobic nature of TOTM makes it a promising excipient for enhancing the solubility and, consequently, the bioavailability of drugs that are poorly soluble in water. By incorporating hydrophobic active pharmaceutical ingredients (APIs) into a TOTM-based matrix, it is possible to create formulations where the drug is more readily dispersed and available for absorption. This is a critical challenge in pharmaceutical development, as many potent drugs exhibit poor aqueous solubility.

Research in this area is ongoing, with investigations into how the molecular interactions between TOTM and various hydrophobic drugs can be optimized. The aim is to develop oral and other dosage forms that improve therapeutic outcomes by ensuring more consistent and effective drug uptake.

The high molecular weight and low migration characteristics of TOTM are advantageous for creating controlled-release drug delivery systems. researchgate.netgoogle.com A patent for a controlled delivery composition describes the use of high molecular weight organic plasticizers, including trioctyl trimellitate, as a coating component to regulate the release rate and profile of bioactive agents. google.com This suggests that TOTM can be used to form a matrix that slowly erodes or allows the drug to diffuse out at a predetermined rate, maintaining therapeutic drug levels over an extended period and reducing the need for frequent dosing.

Another patent details a novel controlled-release capsule that can contain TOTM as a plasticizer in its formulation, further indicating its utility in sophisticated drug delivery designs that offer both quick and sustained release profiles. google.com The mechanism of release in such systems is typically governed by the diffusion of the drug through the polymer matrix, a process that is significantly influenced by the presence and concentration of TOTM. researchgate.net

| Formulation Component | Function | Relevant Properties of this compound |

|---|---|---|

| Bioactive Agent | Therapeutic effect | High molecular weight, low volatility, and hydrophobicity contribute to the formation of a stable matrix for sustained drug release. |

| Carrier Component | Provides bulk and structure | |

| Coating Component (Plasticizer) | Regulates release rate |

The development of nanoparticle formulations represents a significant step forward in targeted drug delivery, and TOTM is being explored for its role in such systems. Nanoparticles can be engineered to deliver therapeutic agents directly to diseased cells, such as cancer cells, thereby increasing efficacy and reducing systemic side effects.

A notable example is found in a patent that describes the use of TOTM in a mixture with discrete carbon nanotubes to deliver a pro-apoptotic peptide (KLAKLAK) to human prostate cancer cells. google.com In this formulation, TOTM serves as a plasticizer and a carrier, facilitating the transport of the peptide across the cell membrane, which it would otherwise be unable to cross. google.com This innovative approach has been shown to induce apoptosis in up to 100% of the targeted cancer cells, highlighting the potential of TOTM in the design of sophisticated, targeted cancer therapies. google.com

Biocompatible Coatings for Medical Devices and Implants

A significant area of research and application for this compound is in the formulation of biocompatible coatings for medical devices, particularly those made from polyvinyl chloride (PVC). researchgate.netgesundheitsindustrie-bw.despecialchem.comresearchgate.neteuropa.euresearchgate.netnih.gov TOTM is considered a safer alternative to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised health concerns due to their potential to leach from medical devices and cause adverse effects. researchgate.netgesundheitsindustrie-bw.deresearchgate.net

Studies have shown that the migration of TOTM from PVC medical tubing is significantly lower than that of DEHP. researchgate.netresearchgate.net This reduced leachability is crucial for devices that come into prolonged contact with blood and other bodily fluids, such as intravenous (IV) bags, tubing, and catheters. researchgate.netresearchgate.netresearchgate.net The biocompatibility of TOTM has been further demonstrated in studies where it was used in the fabrication of a nitric oxide-releasing interface for biomedical applications, showing no significant toxic effects on mammalian cells. acs.orgnih.gov

| Plasticizer | Leaching Potential from PVC Medical Devices | Key Advantage |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Higher | Traditional, well-established plasticizer |

| This compound (TOTM) | Significantly Lower | Safer alternative with reduced migration and favorable toxicological profile |

Tissue Engineering Scaffolding and Regenerative Medicine Research

The application of this compound in tissue engineering and regenerative medicine is an emerging field of investigation. Its properties as a biocompatible plasticizer are being explored in the development of scaffolds that can support cell growth and tissue regeneration.

One study describes the use of TOTM as a plasticizer in a 3D-printed medical-grade poly(lactic acid)-based composite scaffold for bone regeneration. researchgate.net In this context, TOTM helps to impart the necessary flexibility and mechanical properties to the scaffold, which are critical for mimicking the natural cellular environment and promoting tissue integration. Another patent mentions the use of TOTM as a green diluent in the preparation of porous membranes, a technology that is relevant to the fabrication of scaffolds for tissue engineering. mdpi.com These examples underscore the potential of TOTM to contribute to the development of advanced biomaterials for repairing and regenerating damaged tissues.

Specialty Chemical Formulations Research

This compound, also known as Tris(2-ethylhexyl) trimellitate or TOTM, is a high molecular weight, branched monomeric plasticizer valued for its performance in specialty chemical formulations. lesielle.com Its unique combination of properties, including low volatility, high thermal stability, and excellent compatibility with a range of polymers, has made it a subject of significant research in advanced material science. cir-safety.orgnih.gov Derived from the esterification of trimellitic anhydride (B1165640) and 2-ethylhexanol, this compound's molecular structure lends itself to applications demanding durability and permanence. cir-safety.orgpenpet.com Research across various fields focuses on leveraging these characteristics to enhance the performance of coatings, lubricants, and cosmetic products.

Advanced Coatings and Adhesives: Performance Enhancement Studies

In the realm of advanced coatings and adhesives, research on this compound centers on its role as a high-performance plasticizer. It is investigated for its ability to improve the flexibility, durability, and longevity of polymer-based formulations, particularly those utilizing polyvinyl chloride (PVC) and epoxies. cir-safety.orgcir-safety.org

Detailed research findings indicate that the incorporation of this compound into coating formulations significantly enhances their performance profile. Its low volatility ensures that it remains within the coating matrix over time, even at elevated temperatures, which is a critical factor for durable applications such as automotive interior components and heat-resistant wire insulation. lesielle.comnih.govsmolecule.com This permanence helps maintain the flexibility of the coating, preventing cracking and degradation.

Studies highlight its excellent thermal stability, which allows coatings to withstand high-temperature processing and end-use environments without significant decomposition or loss of properties. nih.govgzchem.com Furthermore, its good resistance to extraction by oils, solvents, and soapy water makes it suitable for coatings on surfaces that require regular cleaning or are exposed to chemical agents. lesielle.comnih.gov Research also notes its compatibility with a variety of polymers beyond PVC, including chlorinated rubber and epichlorohydrin, broadening its applicability in specialty adhesive and sealant formulations. cir-safety.org In these applications, it contributes to achieving a desired balance of adhesion and flexibility.

Interactive Table: Performance Characteristics in Coatings

| Property | Research Finding | Significance for Coatings & Adhesives |

| Low Volatility | Exhibits very low volatility, especially in high-temperature environments. lesielle.comnih.gov | Reduces plasticizer migration, maintains flexibility over the product's lifespan, and enhances safety. nih.gov |

| Thermal Stability | Maintains performance and stability at elevated temperatures without significant decomposition. nih.govgzchem.com | Suitable for high-temperature processing and for products requiring long-term heat resistance, like automotive parts and cables. nih.govsmolecule.com |

| Extraction Resistance | Shows good resistance to extraction by oils, solvents, and chemicals. lesielle.comnih.gov | Ensures coating integrity and performance in environments with chemical exposure. nih.gov |

| Flexibility & Durability | Improves the flexibility and durability of polymer formulations, particularly PVC. lesielle.comcir-safety.org | Prevents cracking and material failure, extending the service life of the coated product. |

| Polymer Compatibility | Compatible with a range of polymers including PVC, chlorinated rubber, and epoxies. cir-safety.org | Offers versatility in formulating various types of advanced coatings and adhesives. |

Synthetic Lubricants and Functional Fluids: Tribological and Stability Research

This compound is a subject of research in the formulation of high-performance synthetic lubricants and functional fluids, where its inherent properties are advantageous for demanding applications. cir-safety.org Its classification as a trimellitate ester makes it a candidate for use as a base oil or a performance-enhancing additive in lubricants designed for high-temperature and high-pressure conditions. nih.govspecialchem.com

Tribological studies investigate its effect on friction and wear between moving surfaces. Research, including patent literature, has shown that adding this compound to a lubricating oil basestock can significantly improve lubricity. specialchem.com This enhancement is critical in metalworking operations, such as the cold rolling of stainless steel, where it contributes to a better surface finish. specialchem.com The high film strength of trimellitates, in general, is a key area of interest, as it helps to maintain a protective layer between surfaces, reducing wear and extending the life of machinery. nih.gov

Stability research focuses on the compound's resistance to degradation under operational stress. Key findings point to the good thermal and oxidative stability of trimellitate esters. nih.gov This means they resist breakdown at high operating temperatures and in the presence of oxygen, preventing the formation of sludge and deposits that can impair lubricant performance. Its low volatility is also a crucial stability factor, as it minimizes oil consumption and thickening in high-temperature applications such as oven chain lubricants, gear oils, and compressors. lesielle.comnih.gov

Interactive Table: Properties Relevant to Lubricant Research

| Property | Typical Value / Observation | Relevance in Tribological and Stability Research |

| Asset Class | Synthetic Ester Base Stock / Additive | Investigated for use in high-performance lubricant formulations. cir-safety.orgnih.govspecialchem.com |

| Viscosity at 40 °C | Trimellitates typically range from 53 - 300 cSt | Higher viscosity is suitable for gear oils and greases. nih.gov |

| Pour Point | -46 °C | Indicates excellent low-temperature fluidity. lesielle.com |

| Flash Point | > 250 °C | High flash point signifies low flammability and suitability for high-temperature applications. lesielle.com |

| Key Performance Attributes | Good thermal & oxidative stability, high film strength, low volatility. nih.gov | Resists degradation, reduces wear, and minimizes oil consumption in severe service conditions. |

| Application Research | Metalworking fluids, high-temperature chain oils, gear oils, compressors. nih.govspecialchem.com | Studied for its ability to improve lubricity and operational stability in specialized industrial lubricants. |

Cosmetic Science: Role as a Skin Conditioning Agent

In cosmetic science, this compound (referred to in cosmetic ingredient databases as Triethylhexyl Trimellitate) is researched for its function as a multi-purpose skin conditioning agent and emollient. cir-safety.orgcir-safety.orgspecialchem.com Its inclusion in cosmetic formulations is based on its ability to improve the feel, appearance, and health of the skin, as well as to enhance the texture and performance of the product itself.

The primary role investigated is that of an emollient, which helps to soften and smooth the skin. lesielle.com Research into related trimellitate esters, which are grouped with this compound in safety assessments, shows they provide hydration and leave the skin feeling supple. cir-safety.orgspecialchem.com This function is attributed to the ester's ability to form a protective, non-occlusive layer on the skin's surface.

This leads to its secondary researched function as a film-forming agent. specialchem.com The film it creates helps to lock in the skin's natural moisture, preventing transepidermal water loss (TEWL) and protecting the skin from environmental aggressors. specialchem.com This makes it a valuable ingredient for moisturizers and lotions, particularly for dry skin types. Furthermore, research highlights its role in improving the texture of cosmetic products, making them richer and enhancing their spreadability. specialchem.com In color cosmetics like lipsticks, it is also studied for its excellent pigment-dispersing properties and is considered a high-performance alternative to mineral oil. cir-safety.orgspecialchem.com

Interactive Table: Functional Roles in Cosmetic Science

| Function | Research Focus | Benefit in Cosmetic Formulations |

| Skin Conditioning Agent | General improvement of skin appearance and texture. cir-safety.orgcir-safety.org | Results in healthier-looking and feeling skin. |

| Emollient | Softens, smooths, and hydrates the skin. lesielle.comspecialchem.com | Leaves skin feeling supple and moisturized. |

| Film Former | Creates a barrier on the skin to lock in moisture. specialchem.com | Reduces skin dryness and protects from environmental elements. |

| Texture Enhancer | Improves the spreadability and feel of the final product. specialchem.com | Creates a richer, more elegant product texture. |

| Pigment Dispersant | Facilitates even distribution of pigments in color cosmetics. specialchem.com | Ensures uniform color payoff in makeup products like lipsticks. |

Toxicological and Ecotoxicological Research of Trioctyl Benzene 1,2,4 Tricarboxylate

Mammalian Toxicological Investigations

The toxicological profile of Trioctyl benzene-1,2,4-tricarboxylate, a high molecular weight ester, has been the subject of various scientific inquiries. These studies, crucial for understanding its safety, have explored its biological activity, revealing low toxicity in a range of assays.

Mechanisms of Biological Interaction at Cellular and Subcellular Levels

As a plasticizer, the primary mechanism of action for trioctyl trimellitate involves its interaction with polymers like PVC to enhance flexibility and durability. This is achieved by the plasticizer molecules embedding themselves between the polymer chains, which lessens the intermolecular forces and allows for greater movement of the chains, resulting in a more pliable material. At low concentrations, studies suggest that the compound does not have a significant interaction with cellular mechanisms. smolecule.com The metabolism of benzene (B151609), a component of TOTM, is a complex process primarily initiated by cytochrome P4502E1 to form benzene oxide. nih.gov This can then undergo further reactions to form various metabolites, including phenol, catechol, and hydroquinone. nih.govwho.int These phenolic metabolites can be further oxidized, particularly in the bone marrow, to form semiquinone radicals and electrophilic benzoquinones. nih.govwho.int These reactive species are capable of interacting with cellular macromolecules like proteins and nucleic acids. nih.gov

Bioaccumulation Potential and Excretion Pathways: Mechanistic Elucidation

This compound demonstrates a low potential for bioaccumulation. smolecule.com Following oral administration in animal models, a significant portion of the compound is excreted from the body either unchanged or as metabolites through urine and feces. smolecule.com This suggests that the substance is not readily stored in the body's tissues. The measured bioconcentration factor (BCF) in carp (B13450389) over a six-week period was low, ranging from less than 1 to 2.7, further indicating low bioavailability. oecd.org The metabolism of the benzene component involves conjugation with glutathione (B108866) (GSH), which is a key step in its detoxification and excretion. nih.govwho.int This process, which can occur chemically or be catalyzed by glutathione-S-transferases, leads to the formation of S-phenylmercapturic acid (SPMA), a urinary metabolite used as a biomarker for benzene exposure. who.int

Reproductive and Developmental Toxicity Assessments: Comparative Studies with Related Compounds

Studies on the reproductive and developmental effects of this compound have generally indicated low toxicity. In a reproductive/developmental toxicity screening test in rats, no adverse effects on mating, fertility, delivery, or nursing in females were observed, nor were there impacts on the viability, body weight, or morphology of their offspring. oecd.org The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in females and for developmental toxicity in offspring was determined to be 1,000 mg/kg bw/day. oecd.org However, testicular toxicity was observed in males at higher doses, with a decrease in spermatocytes and spermatids noted at 300 and 1,000 mg/kg/day, leading to a NOAEL of 100 mg/kg bw/day for males. oecd.org In comparison, a study on benzene, 1,1'-oxybis-, tetrapropylene derivs. in rats showed a decreased conception index in females at 1000 mg/kg/day, with a NOAEL for reproductive/developmental toxicity of 200 mg/kg/day. nih.gov Another study on the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in mice found developmental toxicity, including reduced fetal weight and increased incidence of cleft palate, at doses below those causing maternal toxicity. nih.gov

Reproductive and Developmental Toxicity Data

| Compound | Species | Effect | NOAEL |

|---|---|---|---|

| This compound | Rat (Female) | No adverse effects on reproduction or development | 1,000 mg/kg bw/day oecd.org |

| This compound | Rat (Male) | Testicular toxicity (decreased spermatocytes and spermatids) | 100 mg/kg bw/day oecd.org |

| Benzene, 1,1'-oxybis-, tetrapropylene derivs. | Rat (Female) | Decreased conception index | 200 mg/kg/day nih.gov |

Peroxisome Proliferation: Species-Specific Responses and Human Relevance Studies

In a 28-day feeding study with rats, this compound was shown to induce peroxisome proliferation. oecd.org This was evidenced by increases in palmitoyl (B13399708) CoA oxidation and catalase activity in the liver, particularly at higher doses. oecd.org Electron microscopy confirmed a slight increase in the number of peroxisomes in hepatocytes at the high dose. oecd.org It is generally accepted that the induction of peroxisome proliferation is a phenomenon that occurs specifically in rodents and to a much lesser extent in other species, including humans. oecd.org

Dermal Absorption and Inhalation Exposure: Systemic Uptake Mechanisms

Occupational exposure to this compound may occur through skin contact and inhalation of mist. oecd.org However, due to its production in closed systems and the use of protective gear by workers, actual exposure levels are considered low. oecd.org The compound is also difficult to extract from the polymer matrix in which it is used, further limiting consumer and environmental exposure. oecd.org Studies on the dermal absorption of benzene, a related compound, have shown that it can be a significant route of exposure in occupational settings. researchgate.netnih.gov The dermal flux for neat benzene ranges from 0.2 to 0.4 mg/(cm²·h). nih.gov Even at low concentrations in solvents, dermal absorption of benzene can contribute significantly to a worker's total exposure. researchgate.netnih.gov Inhalation exposure to this compound at 2600 mg/m³ for a short duration did not result in death in rats, although reddening patches in the lungs were observed 14 days after exposure. oecd.org

Genotoxicity Assessments and Mutagenic Potential

Genotoxicity studies on trimethyl isomers of benzene have provided some insights into the potential effects of related compounds. nih.gov In vitro studies using the Ames test with Salmonella typhimurium strains showed that the 1,2,3-TMB isomer had a mutagenic effect, particularly in the TA97a strain, without metabolic activation. nih.gov In vivo studies in mice indicated that while none of the trimethylbenzene isomers increased the frequency of micronucleated polychromatic erythrocytes, all three isomers had the potential to increase the level of sister chromatid exchange (SCE) in bone marrow cells. nih.gov For 1,2,4-TMB, a significant increase in SCE induction was observed at all three tested doses. nih.gov This provides limited evidence for the genotoxic activity of 1,2,4-TMB. nih.gov The International Council for Harmonisation (ICH) defines genotoxicity as any undesirable change in genetic material. asianjpr.com

Genotoxicity of Trimethylbenzene Isomers

| Compound | Ames Test (in vitro) | Micronucleus Test (in vivo) | Sister Chromatid Exchange (in vivo) |

|---|---|---|---|

| 1,2,3-TMB | Mutagenic (TA97a) nih.gov | Negative nih.gov | Positive nih.gov |

| 1,2,4-TMB | Not specified as mutagenic nih.gov | Negative nih.gov | Positive nih.gov |

Irritation Potential: Ocular and Dermal Responses

Studies on the irritation potential of this compound have shown varied results depending on the specific trimellitate ester and the animal model used. In general, it is considered to have a low potential for causing significant irritation.

Ocular Irritation: Trioctyl trimellitate is reported to be mildly irritating to the eyes. scbt.com In rabbit eye irritation studies, tricaprylyl/capryl trimellitate, triethylhexyl trimellitate, and triisodecyl trimellitate were found to be non-irritating, while tridecyl trimellitate was slightly irritating. cir-safety.org

Dermal Irritation: Animal studies suggest that trioctyl trimellitate is not a significant skin irritant. scbt.com However, some related compounds have shown potential for slight irritation. For instance, undiluted tricaprylyl/capryl trimellitate, 10% tridecyl trimellitate, and triisodecyl trimellitate were slightly irritating to rabbit skin in single occlusive applications. cir-safety.org In contrast, a study on humans concluded that TOTM is non-irritating and non-sensitizing. cpsc.gov Direct contact with the skin should still be minimized to avoid potential slight irritation. penpet.com

Interactive Data Table: Ocular and Dermal Irritation Potential of Trioctyl Trimellitate and Related Compounds

| Compound | Test | Species | Result | Citation |

| Trioctyl trimellitate | Eye Irritation | Mild | scbt.com | |

| Tricaprylyl/capryl trimellitate | Eye Irritation | Rabbit | Not irritating | cir-safety.org |

| Triethylhexyl trimellitate | Eye Irritation | Rabbit | Not irritating | cir-safety.org |

| Triisodecyl trimellitate | Eye Irritation | Rabbit | Not irritating | cir-safety.org |

| Tridecyl trimellitate | Eye Irritation | Rabbit | Slightly irritating | cir-safety.org |

| Trioctyl trimellitate | Dermal Irritation | Animal Models | Not thought to produce skin irritation | scbt.com |

| Tricaprylyl/capryl trimellitate | Dermal Irritation | Rabbit | Slightly irritating (undiluted) | cir-safety.org |

| Tridecyl trimellitate | Dermal Irritation | Rabbit | Slightly irritating (10%) | cir-safety.org |

| Triisodecyl trimellitate | Dermal Irritation | Rabbit | Slightly irritating | cir-safety.org |

| Trioctyl trimellitate | Dermal Irritation | Human | Non-irritating and non-sensitizing | cpsc.gov |

Endocrine Function Interference Studies

The potential for this compound and its metabolites to interfere with endocrine functions has been a subject of recent research. While the parent compound itself shows little to no endocrine activity, some of its metabolites have demonstrated the potential to interact with hormone receptors.

A study investigating the human metabolites of tri-(2-ethylhexyl) trimellitate (TEHTM), a structurally similar compound, found that some metabolites exhibited hormonal activities. nih.gov Specifically, the primary metabolite 4-mono-(2-ethylhexyl) trimellitate (4-MEHTM) showed agonist activities on estrogen and thyroid receptors. nih.gov Additionally, a mixture of 2/1-MEHTM was found to increase estradiol (B170435) levels and decrease testosterone (B1683101) levels in an in vitro cell culture model. nih.gov However, the oxidized secondary metabolites of TEHTM did not show any effects on estrogen, androgen, or thyroid receptors, nor on steroid hormone synthesis. nih.gov

It is important to note that while these in vitro studies indicate a potential for endocrine disruption by certain metabolites, further research is needed to understand the real-world implications for human health. alchemist-plasticizer.com The Endocrine Society has highlighted that various synthetic chemicals can act as endocrine disruptors by altering hormonal and homeostatic systems. nih.gov

Environmental Fate and Ecotoxicological Impact Studies

Biodegradation Pathways in Environmental Compartments

Trioctyl trimellitate is not considered to be readily biodegradable. oecd.org One study showed only 4.2% of its theoretical biochemical oxygen demand was achieved in four weeks using an activated sludge inoculum. oecd.org When released into the soil, it is not expected to move into other environmental compartments. oecd.org The biodegradation of benzene, a core component of its structure, typically proceeds through conversion to catechol, which is then degraded via ortho- or meta-ring cleavage. researchgate.net The biodegradation of 1,2,4-trichlorobenzene, another related structure, has been shown to occur in soil, with mineralization rates influenced by temperature and the presence of other substances. nih.gov

Aquatic and Terrestrial Ecotoxicity: Biological Impact Assessments

Trioctyl trimellitate is considered to have low toxicity to aquatic organisms. oecd.org

Interactive Data Table: Aquatic Ecotoxicity of Trioctyl Trimellitate

| Test | Species | Duration | Value | Citation |

| LC50 | Fish | 96 hours | >100 mg/L | redox.com |

| EC50 | Crustacea (Daphnia magna) | 48 hours | >180 mg/L | oecd.orgredox.com |

| EC50 | Algae/aquatic plants | 72 hours | >100 mg/L | redox.com |

| Chronic Toxicity (Reproduction) | Daphnia magna | 21 days | >55.6 mg/L | oecd.org |

The high logPow value of trioctyl trimellitate (5.94) suggests a potential for bioaccumulation; however, measured bioconcentration factors (BCF) in carp were low (less than 1 to 2.7 over 6 weeks), indicating low bioavailability. oecd.org The Ecological Risk Classification of Organic Substances (ERC) approach identified substances in the Trimellitates Group as having a low potential to cause ecological harm. canada.cacanada.ca

Environmental Distribution and Partitioning Behavior Modeling

Due to its physical and chemical properties, the environmental distribution of this compound can be predicted. It has low volatility and is practically insoluble in water. penpet.com Modeling using the Mackay level III fugacity model suggests that if released to air, it will primarily exist in the particulate phase. oecd.org If released to soil, it is expected to adsorb to soil particles and not be readily distributed to other environmental compartments. oecd.orgchemicalbook.com

Metabolic Transformation in Environmental Systems

The metabolic transformation of this compound in environmental systems is linked to its biodegradation. In a study with rats, a significant portion of the orally administered compound was excreted unchanged in the feces, while a smaller percentage was metabolized and excreted in the urine or expired as CO2. oecd.org The two peaks observed for radiolabeled CO2 in expired air suggest a sequential hydrolysis of the ester bonds, releasing 2-ethylhexanol, which is then metabolized. cpsc.gov This process results in the formation of mono- and di-esters of trimellitic acid. cpsc.gov The breakdown of the benzene ring component of similar compounds in the environment often involves the formation of intermediate metabolites like catechol and protocatechuate before complete mineralization. researchgate.net

Bioavailability in Environmental Matrices

The bioavailability of a chemical in the environment dictates its potential to be taken up by and have an effect on an organism. It is a critical concept in ecotoxicology, as only the fraction of a contaminant that is bioavailable can pose a risk to plants and animals. Bioavailability is not an intrinsic property of a chemical alone but is the result of complex interactions between the substance, the environmental matrix (such as soil, sediment, or water), and the organism. aimspress.com Physical, chemical, and biological processes collectively determine the extent to which a chemical associated with soils or sediments can be taken up by living organisms. itrcweb.org

For this compound, also known as Trioctyl trimellitate (TOTM), its physicochemical properties, particularly its very low water solubility and high lipophilicity, are key determinants of its bioavailability in different environmental compartments. oecd.orgpenpet.com

Aquatic Bioavailability

Research indicates that the bioavailability of this compound in aquatic environments is low. oecd.org This is largely attributed to its low water solubility, measured at 0.13 mg/L at 25°C. oecd.org Studies on aquatic organisms have shown limited uptake and toxicity, even in supersaturated solutions. oecd.org

A key indicator of a substance's potential to be taken up by aquatic life is the Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water. For this compound, BCF values measured in carp over a six-week period were reported to be low, ranging from less than 1 to 2.7. oecd.org This low BCF value suggests that the chemical does not significantly accumulate in fish tissues from the water column, reinforcing the assessment of its low bioavailability. oecd.org

| Test Organism | Endpoint | Duration | Result | Reference |

|---|---|---|---|---|

| Carp (Cyprinus carpio) | Bioconcentration Factor (BCF) | 6 weeks | <1 - 2.7 | oecd.org |

| Medaka (Oryzias latipes) | LC50 (Lethal Concentration, 50%) | 96 hours | >100 mg/L | oecd.org |

| Medaka (Oryzias latipes) | LC50 (Lethal Concentration, 50%) | 14 days | >75 mg/L | oecd.org |

| Green algae (Selenastrum capricornutum) | EC50 (Effective Concentration, 50%) | 72 hours | >100 mg/L | oecd.org |

| Water flea (Daphnia magna) | NOEC (No-Observed-Effect Concentration) | 21 days | >0.082 mg/L | oecd.org |

Bioavailability in Soil and Sediment

Direct experimental data on the bioavailability of this compound in soil and sediment matrices is limited. However, its behavior can be inferred from its chemical properties and established principles of contaminant fate and transport in these environments. cdc.govnih.gov The bioavailability of organic chemicals in soil and sediment is primarily influenced by sorption processes, which are governed by factors like soil organic matter content, clay mineralogy, and the chemical's properties. itrcweb.orgqut.edu.au

This compound has a high logarithm of the octanol-water partition coefficient (log Kow) of 5.94, indicating it is highly lipophilic and hydrophobic. oecd.org Chemicals with high log Kow values tend to adsorb strongly to the organic fraction of soils and sediments. itrcweb.org This strong binding, or sorption, reduces the concentration of the chemical dissolved in the pore water, which is the primary route for uptake by most soil-dwelling organisms and plants. aimspress.comnih.gov

Therefore, it is expected that this compound will be strongly partitioned to the solid phase in soil and sediment, making it largely unavailable for biological uptake. The processes that would govern its bioavailability in these matrices include:

Sorption/Desorption: The strong affinity for organic matter suggests that desorption from soil and sediment particles into pore water would be a slow and limited process. itrcweb.org

Particle Ingestion: For soil-ingesting organisms like earthworms, uptake can occur via ingestion of contaminated soil particles. ecetoc.org However, the efficiency of uptake from ingested particles depends on the conditions within the organism's digestive system. researchgate.net

Aging/Sequestration: Over time, organic contaminants can become sequestered within the soil matrix, further reducing their extractability and bioavailability. ecetoc.org

Given these factors, the bioavailability of this compound in soil and sediment is presumed to be low, similar to its profile in aquatic systems.

| Factor | Property of this compound | Influence on Bioavailability | Reference |

|---|---|---|---|

| Water Solubility | Very low (0.13 mg/L at 25°C) | Limits concentration in the aqueous phase, reducing uptake by aquatic organisms and plant roots. | oecd.org |

| Octanol-Water Partition Coefficient (log Kow) | High (5.94) | Promotes strong adsorption to organic matter in soil and sediment, reducing concentration in pore water. | oecd.orgitrcweb.org |

| Bioconcentration Factor (BCF) | Low (<1 - 2.7 in carp) | Indicates a low potential for accumulation in aquatic organisms from water. | oecd.org |

| Adsorption to Particulates | Expected to be high | Reduces mobility and the freely dissolved fraction available for uptake. | itrcweb.orgitrcweb.org |

Analytical and Computational Chemistry in Trioctyl Benzene 1,2,4 Tricarboxylate Research

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Trioctyl benzene-1,2,4-tricarboxylate in various matrices, from industrial polymers to environmental samples, are paramount for quality control and research. A suite of advanced analytical techniques is employed for this purpose, ensuring specificity and sensitivity.

Chromatographic methods are fundamental in separating this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for its analysis. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For instance, a reverse-phase HPLC method utilizing a C18 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid has been demonstrated for the analysis of similar compounds like tributyl benzene-1,2,4-tricarboxylate. For applications requiring mass spectrometric detection, the phosphoric acid in the mobile phase can be substituted with a more volatile acid, such as formic acid.

Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector, is another powerful tool for the analysis of this compound. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase. A typical GC-MS method for analyzing compounds of this nature might involve a capillary column, such as one coated with a nonpolar stationary phase, and a programmed temperature gradient to ensure the efficient elution of the analyte.

The following table summarizes typical chromatographic conditions for the analysis of benzene-tricarboxylate derivatives.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reverse-Phase (e.g., C18) | Capillary Column (e.g., nonpolar stationary phase) |

| Mobile Phase/Carrier Gas | Acetonitrile, Water, and an acid (e.g., Phosphoric or Formic Acid) | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. |

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts of the protons can confirm the presence of the aromatic ring and the octyl ester groups. Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The characteristic absorption bands for the ester carbonyl (C=O) groups and the aromatic ring provide strong evidence for its structure. The NIST WebBook provides access to the condensed phase IR spectrum of 1,2,4-Benzenetricarboxylic acid, trioctyl ester, which can be used as a reference.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

Information regarding specific, publicly available method validation and interlaboratory comparison studies for this compound is limited. However, it is a standard and critical practice in analytical chemistry to validate any new or modified analytical method. This process ensures that the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). Interlaboratory comparison studies, where different laboratories analyze the same sample, are essential for assessing the reproducibility of a method and ensuring consistency across different testing facilities.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become powerful tools in chemical research, enabling the prediction of molecular properties and activities, thereby guiding experimental work.

Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological or chemical activity. For this compound, its primary role as a plasticizer is directly linked to its molecular structure. The presence of the three long, flexible octyl chains attached to the rigid benzene-1,2,4-tricarboxylate core is key to its function. These long alkyl chains intersperse between the polymer chains of a material like PVC, increasing the free volume and allowing the polymer chains to slide past one another more easily, which imparts flexibility. The high molecular weight and the branched nature of the octyl groups contribute to its low volatility and high thermal stability, which are desirable properties for a plasticizer in many applications. smolecule.com

Predictive modeling based on SAR can be used to design new plasticizers with improved properties. By systematically modifying the structure, for example, by changing the length or branching of the alkyl chains, or by altering the core aromatic structure, computational models can predict the resulting changes in plasticizer efficiency, permanence, and other important characteristics.

Quantitative Structure-Property Relationship (QSPR) studies are a specific application of SAR that aims to create a mathematical relationship between the chemical structure and a particular physical or chemical property. These models can be used to predict properties that are difficult or expensive to measure experimentally.

For this compound, QSPR models can be employed to predict a range of properties. For instance, the Mackay level III fugacity model has been used to estimate its environmental distribution. This type of model uses the chemical's physical-chemical properties, which are in turn related to its structure, to predict how it will partition between different environmental compartments such as air, water, soil, and sediment.

Furthermore, Quantitative Structure-Use Relationship (QSUR) models, a subset of QSPR, have been developed by the U.S. Environmental Protection Agency (EPA) to predict the functional use of a chemical based on its structure. For a related compound, tributyl benzene-1,2,4-tricarboxylate, these models have predicted probabilities for various functional uses. alfa-chemistry.com

The following table presents some of the physicochemical properties of this compound that are often used in QSPR models.

| Property | Value | Source |

| Molecular Formula | C33H54O6 | smolecule.commolbase.com |

| Molecular Weight | 546.78 g/mol | |

| Appearance | Clear to light yellow oily liquid | molbase.com |

| Boiling Point | 278 - 283 °C | molbase.com |

| Flash Point | 242.5 °C | molbase.com |

| Refractive Index | 1.489 | molbase.com |

Advancements in Computational Chemistry for the Analysis of this compound

The intersection of analytical and computational chemistry is providing unprecedented insights into the behavior and potential biological interactions of industrial chemicals. A significant compound of interest in this domain is this compound (TOTM), a high-molecular-weight plasticizer. This article explores the application of sophisticated computational techniques, specifically molecular dynamics simulations and in silico toxicology, to elucidate the interaction profile and predict the toxicological and ecotoxicological characteristics of this compound.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of molecules over time, providing a detailed view of their interactions with other substances at an atomic level. Research into the interactions of this compound has utilized MD simulations to understand its behavior in various environments, from industrial applications to potential biological systems.

A notable application of MD simulations has been in characterizing the diffusion behavior of TOTM within polyvinyl chloride (PVC) films. These simulations have been instrumental in confirming diffusion coefficients determined through experimental methods like attenuated total reflectance-infrared (ATR-IR) spectroscopy. By simulating the movement of TOTM molecules within the PVC matrix, researchers can gain a deeper understanding of the factors influencing its migration, such as temperature and the presence of other molecules. This is crucial for assessing the potential for human and environmental exposure from products containing this plasticizer.

While direct MD simulations of TOTM interacting with specific biological macromolecules are not extensively detailed in publicly available literature, the foundational data from its behavior in other matrices provides a basis for future investigations into its potential interactions with proteins and other biological targets.

In silico Toxicology and Ecotoxicology Prediction

In silico methods, which use computer-based models to predict the toxicological effects of chemicals, are becoming increasingly vital in chemical safety assessment. These predictive models, including Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid and cost-effective means of evaluating potential hazards without the need for extensive animal testing.

For this compound, in silico approaches have been employed to predict its toxicological and ecotoxicological profiles. Studies combining in vitro assays with in silico modeling have investigated the hormonal activities of TOTM and its metabolites. These investigations have revealed that while some metabolites may exhibit weak agonist or antagonist activity on estrogen and thyroid receptors, these effects are generally not considered to be a significant risk at typical human exposure levels.

The general toxicological profile of TOTM, as suggested by both in vivo studies and supported by in silico predictions, indicates low toxicity. For instance, the oral lethal dose (LD50) in rats has been reported to be high, suggesting a low order of acute toxicity.

From an ecotoxicological standpoint, TOTM is predicted to have a low impact on aquatic organisms. A key data point in this assessment is the No Observed Effect Concentration (NOEC) for the freshwater invertebrate Daphnia magna, which indicates a low potential for harm in aquatic ecosystems. The low water solubility and high molecular weight of TOTM contribute to its limited bioavailability in the environment, further reducing its ecotoxicological risk.

While comprehensive in silico screening across a wide array of toxicological endpoints is an ongoing area of research, the available data for this compound consistently points towards a favorable safety profile compared to some other plasticizers. The continued development and application of computational models will further refine our understanding of its long-term behavior and potential impacts.

Interactive Data Table: In Silico and Ecotoxicological Data for this compound

| Parameter | Organism/System | Value | Prediction Method/Study Type |

| Oral LD50 | Rat | >2000 mg/kg | In vivo study |

| No Observed Effect Concentration (NOEC) | Daphnia magna | >0.082 mg/L | Chronic toxicity test |

| Hormonal Activity (Estrogen Receptor) | In vitro/In silico | Weak agonist/antagonist activity of some metabolites | Combined in vitro and in silico study |

| Hormonal Activity (Thyroid Receptor) | In vitro/In silico | Weak agonist/antagonist activity of some metabolites | Combined in vitro and in silico study |

Regulatory Science, Risk Assessment, and Sustainable Development of Trioctyl Benzene 1,2,4 Tricarboxylate

Global Regulatory Frameworks and Scientific Assessment Methodologies

Analogous Chemical Grouping and Read-Across Approaches in Risk Assessment

In the risk assessment of Trioctyl benzene-1,2,4-tricarboxylate, analogous chemical grouping and read-across approaches are fundamental, particularly due to the limited substance-specific toxicological data for every member of the broader trimellitate family. canada.cacanada.ca This methodology is based on the principle that substances with similar chemical structures and properties will exhibit similar toxicological and environmental fate characteristics. canada.ca

Regulatory agencies like Health Canada and AICIS have explicitly used this approach for the trimellitates group. They assess these chemicals as a group due to their structural similarities (esters of trimellitic acid), related metabolic pathways, and comparable physicochemical properties and uses.

Key aspects of the read-across approach for trimellitates include:

Target and Analogue Substances: In this framework, this compound (TEHT, CAS RN 3319-31-1) itself often serves as a primary analogue substance because it is one of the more well-studied members of the group, with a robust dataset available from the OECD SIDS report. canada.cacanada.ca Data from TEHT is then used to predict the properties and potential hazards of other, data-poor trimellitates, such as those with longer alkyl chains. canada.ca

Justification for Grouping: The justification for grouping trimellitates relies on their shared chemical backbone (1,2,4-benzene tricarboxylic acid) and the fact that their properties vary predictably with the length and branching of their alkyl ester side chains. This structural relationship allows toxicologists to extrapolate findings from one member of the group to another. cir-safety.org

Application in Hazard Assessment: Health Canada, in its screening assessment, used a read-across approach to inform the human health hazard assessments for other trimellitates, using TEHT as the primary analogue. canada.cacanada.ca The critical effect levels from TEHT, which relate to potential effects on the male reproductive system, were conservatively used for the risk characterization of other trimellitates. canada.ca Similarly, the Cosmetic Ingredient Review (CIR) Expert Panel extrapolated data from triethylhexyl trimellitate to assess the safety of other trialkyl trimellitates in cosmetics. cir-safety.org

Reducing Animal Testing: The use of read-across and chemical grouping is a key strategy for reducing the need for animal testing, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement). biopharmawebinars.com By leveraging existing data from well-studied analogues, regulators can make informed safety decisions without requiring duplicative and costly new studies for every chemical in a group. nih.gov

This approach is supported by international consensus. ECHA, for example, actively uses grouping and read-across in its implementation of REACH to manage the vast number of registered chemicals efficiently. chemtrust.org The EPA also utilizes chemical categories to streamline the assessment of new chemical substances under TSCA. epa.gov The successful application of these methods provides a scientifically sound and efficient pathway for the risk assessment of data-poor chemicals like some members of the trimellitate family. canada.canih.gov

| Approach | Description | Application to this compound |

| Chemical Grouping | Assessing a group of substances with similar structures and properties together. | Trimellitates are assessed as a group by agencies like Health Canada and AICIS due to their common trimellitic acid ester structure. |

| Read-Across | Using data from a well-studied substance (analogue) to predict the properties of a structurally similar, data-poor substance (target). | Data from this compound (TEHT) is used to assess the risk of other trimellitates. canada.cacanada.ca |

Risk Management Strategies in Industrial and Consumer Applications

Risk management strategies for this compound are largely driven by its primary use as a plasticizer, often as a replacement for certain ortho-phthalates that have faced regulatory restrictions due to health concerns. penpet.comsouthcitypetrochem.com The overarching strategy is one of substitution, where a chemical with a more favorable safety profile is used to perform the same technical function.

Key risk management approaches include:

Substitution and Alternatives Assessment: this compound is considered a safer alternative to low-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP). cpsc.govpenpet.com Its higher molecular weight and lower volatility result in reduced migration from polymer matrices, leading to lower consumer exposure. penpet.comsouthcitypetrochem.com Regulatory bodies and industry favor its use in sensitive applications to minimize potential health risks associated with plasticizers.

Use in Regulated Applications: Due to its favorable toxicological profile and low migration characteristics, it is used in applications with stringent safety requirements. These include:

Medical Devices: Used in products like PVC tubing and bags, where leaching of plasticizers is a critical concern. penpet.comnih.gov